

Infigratinib metabolite activity BHS697 CQM157 pharmacological

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Compound Focus: Infigratinib

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Pharmacological & Metabolic Profile Comparison

The table below summarizes the key characteristics of **infigratinib** and its metabolites BHS697 and CQM157.

Feature	Infigratinib (Parent Drug)	Metabolite BHS697	Metabolite CQM157
FGFR Binding Affinity	Potent, selective inhibitor of FGFR1-3 [1] [2]	Similar to parent drug [3] [2]	Similar to parent drug [3] [2]
Contribution to Overall Pharmacologic Activity	100% (Baseline)	16% - 33% [4] [1] [2]	9% - 12% [4] [1] [2]
Primary Metabolizing Enzyme	CYP3A4 (94%) [4] [1]	Formed by CYP3A4 [4]	Formed by CYP3A4 and biotransformation [4]

Feature	Infigratinib (Parent Drug)	Metabolite BHS697	Metabolite CQM157
Inhibition of CYP450 Enzymes	Moderate inhibition of CYP3A4 and CYP2C19; weak inhibition of others [3]	Weak inhibition of CYP2B6, CYP2C9, CYP2C19, CYP3A4 [3]	Moderate inhibition of CYP2C9 and CYP3A4; weak inhibition of others [3]
Inhibition of UGT Enzymes	Moderate inhibition of UGT1A4; weak inhibition of UGT1A1 [3]	Weak inhibition of UGT1A1 [3]	Moderate inhibition of UGT1A1 and UGT1A4 [3]

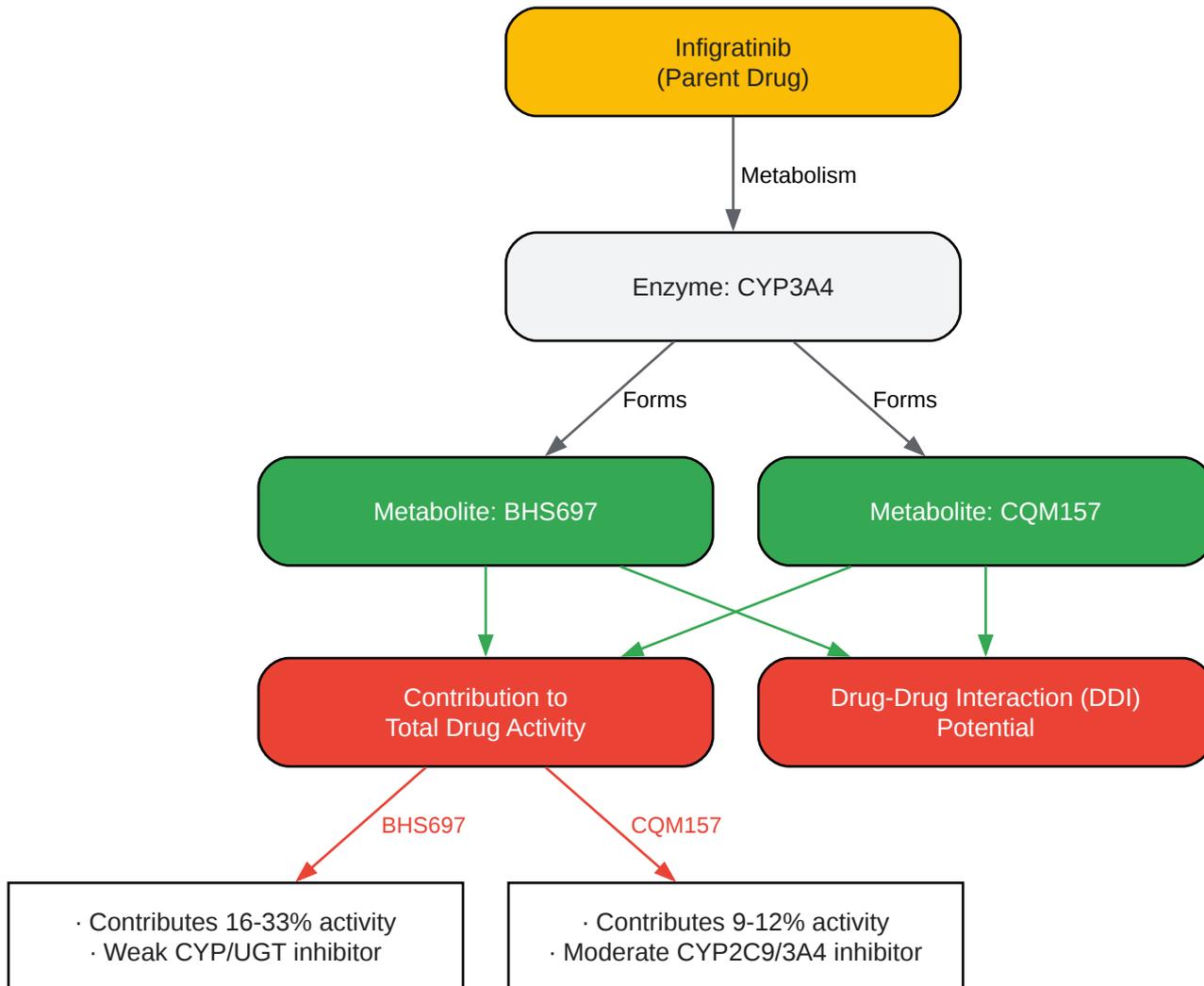
Experimental Data and Methodologies

The quantitative data in the table above is derived from specific experimental protocols. Here are the methodologies for key experiments cited.

- **Enzyme Kinetic Studies for Metabolite Formation:** The enzymes responsible for forming BHS697 and CQM157 were identified using **human liver microsomes (HLM)** and **human recombinant CYP enzymes**. The metabolic velocity (V_{max}) and the apparent enzyme affinity (K_m) were determined to quantify the efficiency of the formation of each metabolite by different CYP450 isoforms [3].
- **Inhibition Assays for CYP450 and UGT Enzymes:** The inhibition potential of **infigratinib**, BHS697, and CQM157 against major human CYP450 and UGT enzymes was assessed *in vitro*. Test compounds were incubated with HLM or recombinant UGT enzymes and specific probe substrates. The **IC50 values** (concentration that inhibits 50% of enzyme activity) were determined to classify the inhibition potency (e.g., strong, moderate, weak) of each compound [3].
- **Pharmacokinetic (PK) Profiling in Humans:** The PK parameters for **infigratinib** and its metabolites were characterized in clinical studies. Patients received **infigratinib** orally (125 mg once daily), and plasma concentrations were measured using a validated **liquid chromatography/tandem mass spectrometry (LC-MS/MS) method**. Key parameters like maximum concentration (C_{max}) and area under the curve (AUC) were calculated using non-compartmental analysis [4].

Metabolic Pathway and Clinical Implications

The following diagram illustrates the metabolic fate of **infigratinib** and the key clinical implications of its active metabolites, integrating the data from the tables above.



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Key Takeaways for Drug Development

- **Significant Active Metabolites:** Both BHS697 and CQM157 contribute meaningfully to the drug's efficacy. A comprehensive pharmacokinetic model should account for their combined activity, not just the parent drug [4] [1] [2].
- **DDI Risk from Metabolites:** CQM157 poses a notable DDI risk due to its **moderate inhibition of CYP2C9 and CYP3A4**. BHS697 shows weaker inhibition. This is critical for predicting interactions when **infigratinib** is co-administered with drugs that are substrates of these enzymes (e.g., rivaroxaban) [3] [5].

- **Complex Bioactivation Pathway:** Beyond standard metabolism, **infigratinib** can undergo bioactivation to form reactive intermediates (e.g., iminium ions and benzoquinones), which may have implications for long-term toxicity [6] [7].

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